

Technical Support Center: Co-extruding PVDC with Other Polymers

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Compound of Interest

Compound Name: *Saran*

Cat. No.: *B1199687*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-extrusion of Polyvinylidene Chloride (PVDC) with other polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the co-extrusion of PVDC, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Thermal Degradation of PVDC Layer

Q: My extrudate has brown or black specks, and I notice a pungent odor. What is causing this and how can I prevent it?

A: This is a classic sign of thermal degradation of the PVDC resin. PVDC is highly sensitive to heat and can decompose at processing temperatures, releasing hydrochloric acid (HCl) and forming carbonaceous particles.

Troubleshooting Steps:

- Temperature Profile:

- Ensure the melt temperature of the PVDC is kept within the recommended range. Overheating is a primary cause of degradation.[\[1\]](#)
- Use a decreasing temperature profile in the extruder barrel for the PVDC layer.
- Residence Time:
 - Minimize the time the molten PVDC spends in the extruder and die. Long residence times, even at appropriate temperatures, can lead to degradation.
 - Avoid dead spots in the flow path where polymer can stagnate.
- Die Design:
 - Utilize dies designed for thermally sensitive materials. Modern designs include encapsulation and thermal isolation technologies.[\[2\]](#)
 - Encapsulation dies surround the PVDC melt stream with a more thermally stable polymer, preventing it from contacting hot metal surfaces.[\[2\]](#)
 - Thermal isolation dies create a temperature buffer between the hot skin layers and the PVDC layer.[\[2\]](#)
- Material Selection:
 - Ensure that all materials in contact with PVDC during extrusion are made of corrosion-resistant alloys to prevent reactions with HCl.
- Purging:
 - Thoroughly purge the extruder with a suitable material like polyethylene before and after running PVDC to remove any residual material that could degrade.

Issue 2: Poor Layer Adhesion & Delamination

Q: The layers of my co-extruded film are separating easily. How can I improve the adhesion between the PVDC layer and the adjacent polymer layers?

A: Poor adhesion, or delamination, is a common issue when co-extruding dissimilar polymers like PVDC and polyolefins (e.g., PE, PP). This is due to their inherent chemical incompatibility.

Troubleshooting Steps:

- Tie-Layer Resins:
 - A tie-layer is crucial for bonding PVDC to many other polymers. Ethylene vinyl acetate (EVA) copolymers are commonly used as tie-layers for PVDC.[2][3]
 - For polypropylene, specialized tie-layer technology may be required.[2]
 - Maleic anhydride grafted polyolefins are also effective tie-layers that promote adhesion to polar polymers like PVDC.[4][5][6]
- Processing Conditions:
 - Melt Temperature: Increasing the melt temperature can sometimes improve adhesion by promoting intermolecular diffusion at the interface. However, this must be balanced with the thermal stability of PVDC.
 - Contact Time: Increasing the contact time between the molten layers in the die can enhance bond strength.
- Layer Thickness:
 - Ensure the tie-layer is of sufficient thickness to effectively bond the adjacent layers. A very thin tie-layer may not provide adequate adhesion.[7]
- Surface Treatment:
 - While less common in co-extrusion, for some applications, post-extrusion surface treatments can be considered, though this adds complexity.

Issue 3: Die Drool

Q: I am observing a buildup of material at the die exit, which periodically contaminates my film. What is this phenomenon and how can I mitigate it?

A: This is known as "die drool" or "die lip buildup." It is the accumulation of degraded polymer and other low molecular weight components at the die exit.

Troubleshooting Steps:

- Material Formulation:
 - Incompatible additives or fillers in any of the polymer layers can migrate to the surface and contribute to die drool.
- Processing Conditions:
 - Melt Temperature: Lowering the melt temperature can sometimes reduce the rate of degradation and buildup.
 - Output Rate: Adjusting the extrusion output rate can alter the shear environment at the die exit and potentially reduce drool.
- Die Geometry and Maintenance:
 - A smooth, clean die surface is essential. Any imperfections can act as nucleation sites for buildup.
 - The geometry of the die exit can influence this phenomenon.
- Additives:
 - Processing aids can sometimes be incorporated to reduce the tendency for die drool.

Issue 4: Gels and Fisheyes in the Film

Q: My final film has small, hard particles (gels) or lens-shaped defects (fisheyes). What is causing these defects?

A: Gels are typically caused by either unmelted polymer or degraded, cross-linked polymer. Fisheyes are often the result of entrapped moisture or volatiles.

Troubleshooting Steps:

- Material Handling and Drying:
 - Ensure all resins, especially hygroscopic ones, are properly dried before processing. Moisture can lead to voids and fisheyes.
- Melt Filtration:
 - Use an appropriate screen pack to filter out contaminants and larger unmelted particles before the melt reaches the die.
- Temperature Profile:
 - An incorrect temperature profile can lead to incomplete melting of the polymer. Ensure the temperature is sufficient to fully melt the resin without causing degradation.
- Screw Design:
 - A poorly designed screw may not provide adequate mixing and melting, leading to unmelted particles.
- Contamination:
 - Prevent contamination of the raw materials with foreign particles or other incompatible polymers.

Quantitative Data Tables

Table 1: Recommended Processing Temperature Profiles for PVDC Co-extrusion (°C)

Extruder Zone	PVDC	Polyethylene (LDPE)	Polypropylene (PP)	EVA Tie-Layer
Feed	120 - 140	160 - 180	190 - 210	160 - 180
Transition	140 - 155	180 - 200	210 - 230	180 - 195
Metering	155 - 165	200 - 220	230 - 240	190 - 200
Adapter/Die	160 - 170	210 - 230	230 - 250	195 - 205
Melt Temperature	160 - 170	210 - 230	230 - 250	195 - 205

Note: These are general guidelines. Always consult the material datasheet for specific recommendations.

Table 2: Properties of Common Tie-Layer Resins

Tie-Layer Type	Grade Example	Melt Flow Index (g/10 min)	Density (g/cm ³)	Key Features
EVA Copolymer	Tricon Energy EVA6F2926	2.0	0.926	Good adhesion to PVDC and polyolefins, good flexibility.[8]
Anhydride Modified EVA	LyondellBasell Plexar® PX1164	2.5	0.93	Chemically modified for enhanced adhesion to polar substrates like PVDC.
Maleic Anhydride Grafted PE	Dow AMPLIFY™ TY 1151	2.5	0.920	Promotes adhesion of Polyethylene to barrier polymers such as polyamide and EVOH.[4]
Maleic Anhydride Grafted PE	Plexchem MAH 10	0.7 - 0.9	-	Designed to bond dissimilar polymers and improve adhesion to fillers.[9]

Experimental Protocols

Protocol 1: T-Peel Test for Adhesion Strength (based on ASTM D1876)

Objective: To determine the peel resistance of the bond between flexible layers in a co-extruded film.

Methodology:

- Specimen Preparation:
 - Cut a strip of the co-extruded film, typically 25 mm (1 inch) wide and at least 200 mm (8 inches) long.[\[10\]](#)
 - Carefully separate the layers at one end of the strip for a length of about 25 mm. This will create the two "legs" of the "T" shape to be clamped in the testing machine.
- Test Procedure:
 - Clamp the separated ends of the specimen into the grips of a tensile testing machine.[\[11\]](#)
 - Align the specimen so that the peeling force is applied at a 180° angle (forming a "T" shape).[\[11\]](#)
 - Set the crosshead speed to a constant rate, typically 254 mm/min (10 in/min).[\[11\]](#)
 - Initiate the test and record the force required to peel the layers apart over a specified distance (e.g., 127 mm or 5 inches).[\[11\]](#)
- Data Analysis:
 - Calculate the average peeling force over the stable peeling portion of the test.
 - Express the peel strength as force per unit width of the specimen (e.g., N/m or lbf/in).

Protocol 2: 180° Peel Adhesion Test (based on ASTM D3330)

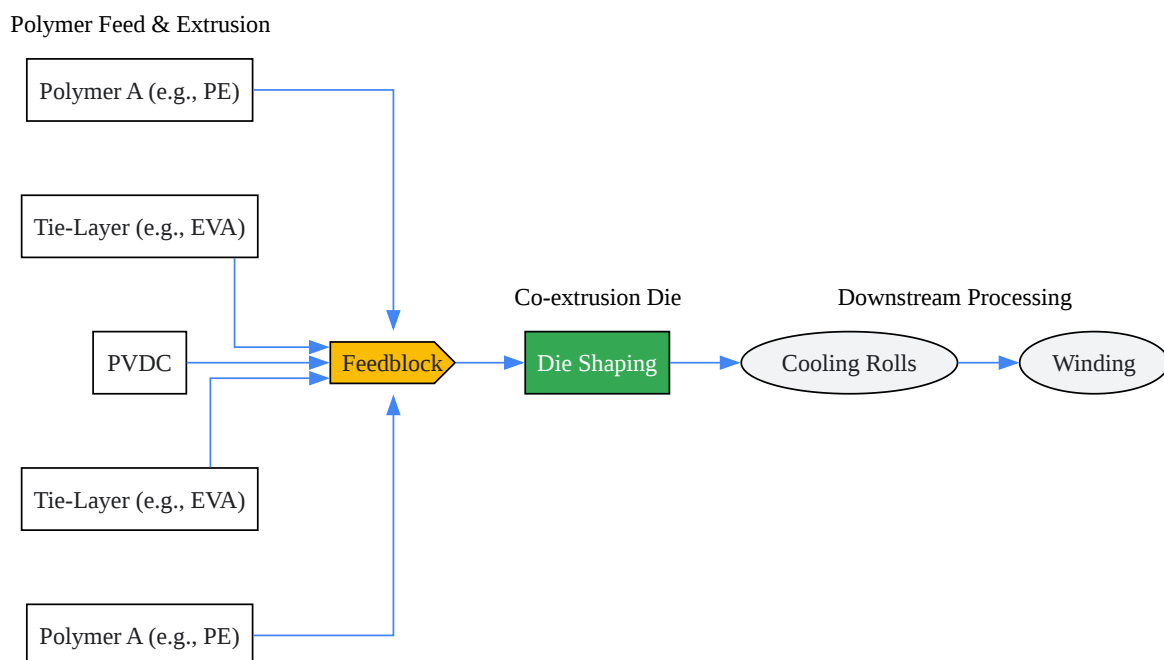
Objective: To measure the peel adhesion of a flexible layer from a rigid substrate (this can be adapted to assess the bond between layers if one is significantly more rigid).

Methodology:

- Specimen Preparation:

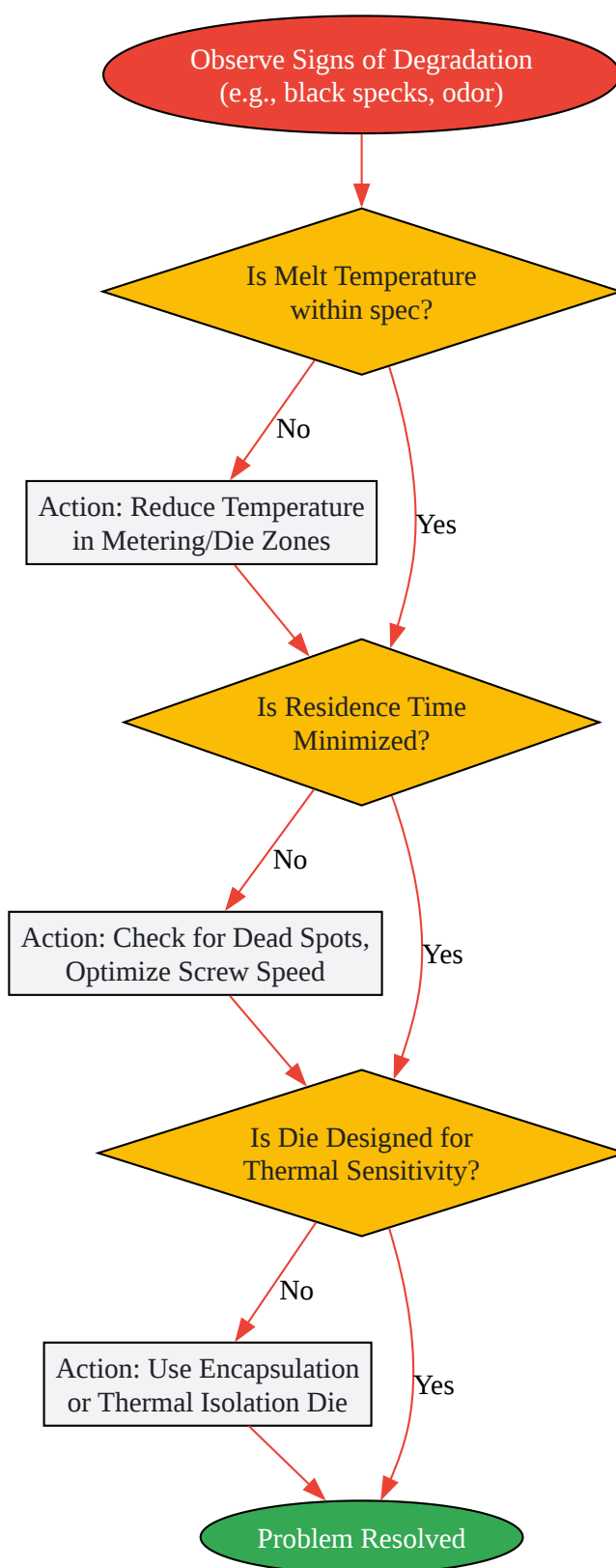
- Apply the co-extruded film to a standard test panel (e.g., stainless steel) using a roller to ensure uniform contact and no air bubbles.
- Allow the sample to dwell for a specified period (e.g., 24 hours) under controlled temperature and humidity.
- Test Procedure:
 - Fold the free end of the film back at a 180° angle.
 - Clamp the test panel in the lower jaw of a tensile testing machine and the free end of the film in the upper jaw.
 - Set the machine to pull the film away from the panel at a constant speed, typically 300 mm/min.
- Data Analysis:
 - Record the force required to peel the film from the panel.
 - Calculate the average peel adhesion force per unit width of the film.

Visualizations



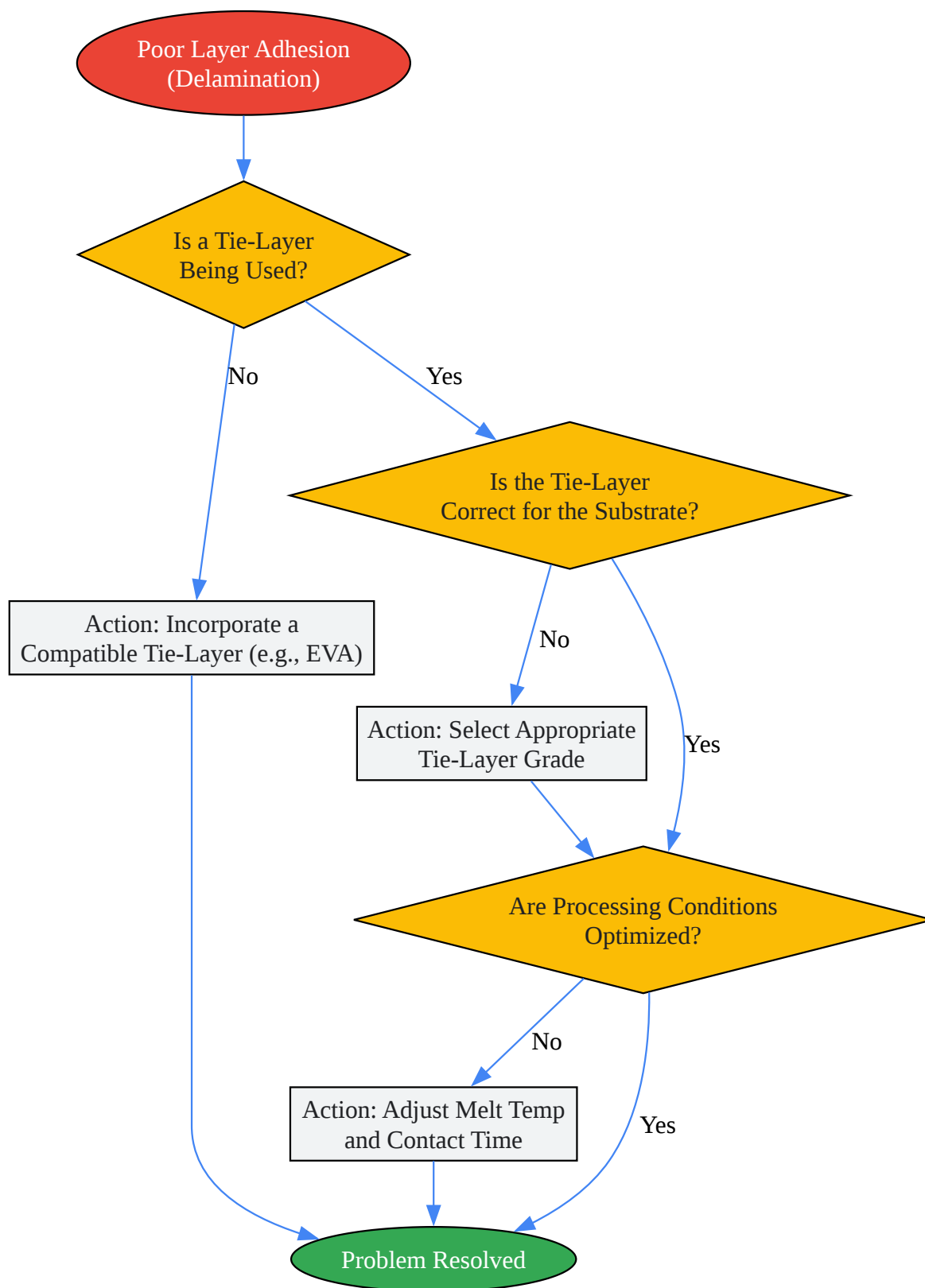
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Caption: A simplified workflow of a five-layer co-extrusion process.



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Caption: Troubleshooting workflow for thermal degradation of PVDC.



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Caption: Troubleshooting workflow for poor layer adhesion.

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